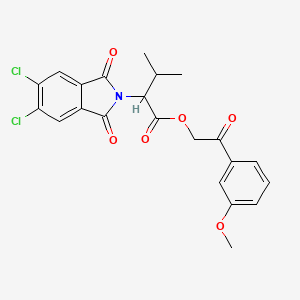

![molecular formula C23H20N2OS2 B12467862 2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12467862.png)

2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-{[(4-Methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamid ist eine komplexe organische Verbindung, die zur Klasse der Benzothiazolderivate gehört. Benzothiazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der pharmazeutischen Chemie wegen ihrer potenziellen therapeutischen Anwendungen intensiv untersucht .

Vorbereitungsmethoden

Die Synthese von N-(2-{[(4-Methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamid beinhaltet typischerweise mehrstufige Reaktionen. Ein gängiger Syntheseweg umfasst folgende Schritte:

Bildung des Benzothiazol-Kerns: Der Benzothiazol-Kern kann durch Cyclisierung von 2-Aminothiophenol mit Carbonsäuren oder deren Derivaten unter sauren Bedingungen synthetisiert werden.

Einführung der Sulfanylgruppe: Die Sulfanylgruppe wird durch Reaktion des Benzothiazol-Kerns mit 4-Methylbenzylchlorid in Gegenwart einer Base wie Natriumhydrid eingeführt.

Bildung des Benzamids: Der letzte Schritt beinhaltet die Reaktion des Zwischenprodukts mit 2-Methylbenzoylchlorid zur Bildung der gewünschten Benzamidverbindung.

Industrielle Produktionsverfahren können ähnliche Schritte beinhalten, werden jedoch für die großtechnische Synthese optimiert, einschließlich der Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

N-(2-{[(4-Methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um die Verbindung in ihre entsprechenden Amin-Derivate umzuwandeln.

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und Temperaturregelung, um die Reaktionsgeschwindigkeit und Ausbeute zu optimieren. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

N-(2-{[(4-Methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamid hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung wird wegen ihres Potenzials als antimikrobielles und Antikrebsmittel untersucht, da sie mit biologischen Makromolekülen interagieren kann.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von N-(2-{[(4-Methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme und Rezeptoren binden, ihre Aktivität hemmen und zu verschiedenen biologischen Wirkungen führen. Beispielsweise kann sie die Aktivität bestimmter Kinasen, die an zellulären Signalwegen beteiligt sind, hemmen und so antikanzerogene Wirkungen entfalten .

Analyse Chemischer Reaktionen

2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

N-(2-{[(4-Methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamid kann mit anderen Benzothiazolderivaten verglichen werden, wie z. B.:

2-Aminobenzothiazol: Bekannt für seine antimikrobiellen Eigenschaften.

6-Nitrobenzothiazol: Wird wegen seiner Antikrebsaktivität untersucht.

2-Mercaptobenzothiazol: Wird als Vulkanisationsbeschleuniger in der Gummiindustrie verwendet.

Die Einzigartigkeit von N-(2-{[(4-Methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamid liegt in seinen spezifischen Substituenten, die im Vergleich zu anderen Benzothiazolderivaten unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen.

Eigenschaften

Molekularformel |

C23H20N2OS2 |

|---|---|

Molekulargewicht |

404.6 g/mol |

IUPAC-Name |

2-methyl-N-[2-[(4-methylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide |

InChI |

InChI=1S/C23H20N2OS2/c1-15-7-9-17(10-8-15)14-27-23-25-20-12-11-18(13-21(20)28-23)24-22(26)19-6-4-3-5-16(19)2/h3-13H,14H2,1-2H3,(H,24,26) |

InChI-Schlüssel |

HCFKEHIMKULNRB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12467782.png)

![azanium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(4-benzoylbenzoyl)oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12467788.png)

![1-[5-(2-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B12467790.png)

![N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide](/img/structure/B12467805.png)

![methyl N~6~-[(benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)lysylalanylphenylalanylphenylalaninate](/img/structure/B12467810.png)

![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12467812.png)

![4-methoxy-N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12467828.png)

![5-Bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B12467834.png)

![4-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B12467838.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,6-dimethylphenyl)alaninamide](/img/structure/B12467844.png)

![2-[4-(2,4-Dichlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12467858.png)